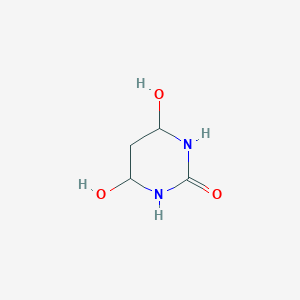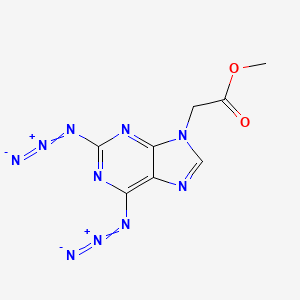
Methyl (2,6-diazido-9H-purin-9-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2,6-diazido-9H-purin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two azido groups attached to the purine ring, making it a unique and potentially reactive molecule. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,6-diazido-9H-purin-9-yl)acetate typically involves the introduction of azido groups into the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2,6-diazido-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
Methyl (2,6-diazido-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various purine derivatives and triazole-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Methyl (2,6-diazido-9H-purin-9-yl)acetate is primarily related to its ability to undergo chemical transformations. The azido groups can be converted into reactive intermediates, such as nitrenes, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (6-amino-9H-purin-9-yl)acetate: A similar purine derivative with an amino group instead of azido groups.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine derivative with different functional groups.
Uniqueness
Methyl (2,6-diazido-9H-purin-9-yl)acetate is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
189885-93-6 |
|---|---|
Formule moléculaire |
C8H6N10O2 |
Poids moléculaire |
274.20 g/mol |
Nom IUPAC |
methyl 2-(2,6-diazidopurin-9-yl)acetate |
InChI |
InChI=1S/C8H6N10O2/c1-20-4(19)2-18-3-11-5-6(14-16-9)12-8(15-17-10)13-7(5)18/h3H,2H2,1H3 |
Clé InChI |
VNHQLIAAJBGANI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=NC2=C(N=C(N=C21)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
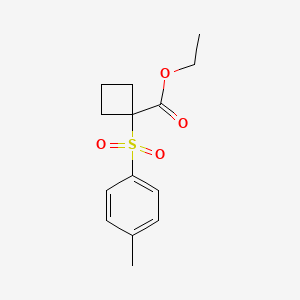
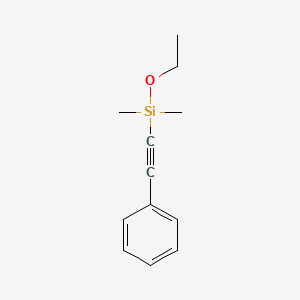
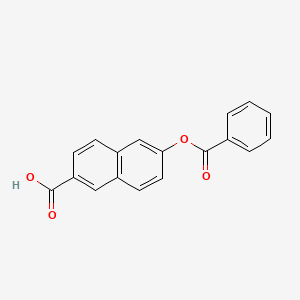
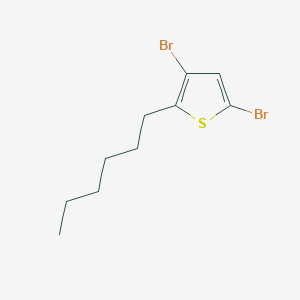
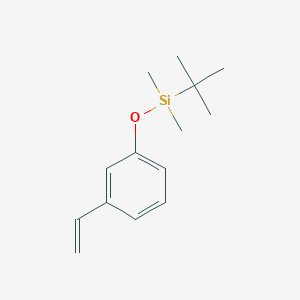
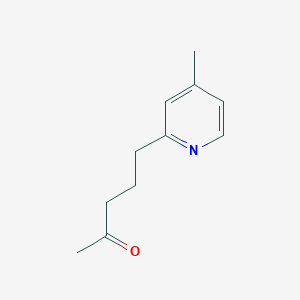
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)

![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
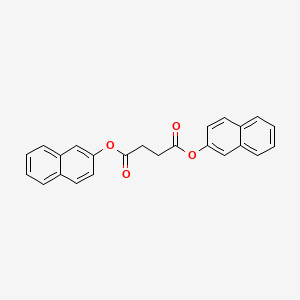
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
